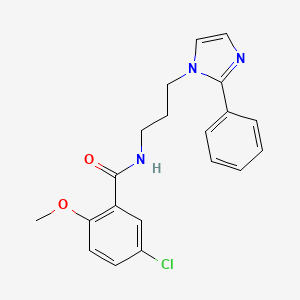

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-26-18-9-8-16(21)14-17(18)20(25)23-10-5-12-24-13-11-22-19(24)15-6-3-2-4-7-15/h2-4,6-9,11,13-14H,5,10,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJODPWJMUVBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Functionalization of Benzoic Acid

5-Chloro-2-methoxybenzoic acid is typically synthesized via electrophilic aromatic substitution. Methoxy group introduction precedes chlorination due to its ortho/para-directing effects:

Conversion to Benzoyl Chloride

The acid is activated using thionyl chloride (SOCl₂) under reflux (70°C, 4 hr), producing 5-chloro-2-methoxybenzoyl chloride with near-quantitative conversion.

Imidazole Ring Construction: Methodologies and Innovations

Debus-Radziszewski Multicomponent Reaction

This classical approach employs a diketone, aldehyde, and ammonium acetate under reflux. For 2-phenylimidazole synthesis:

- Reactants : Benzil (1,2-diketone), benzaldehyde, ammonium acetate

- Conditions : Ethanol, 80°C, 6 hr

- Yield : 70–75%

Mechanistic Insight :

Microwave-Assisted Synthesis

Green chemistry advancements utilize microwave irradiation to enhance reaction efficiency:

- Reactants : 2-Hydroxyacetophenone, benzaldehyde, ammonium acetate

- Catalyst : NaHSO₄-silica composite

- Conditions : Solvent-free, 300 W, 5 min

- Yield : 92%

Advantages :

- 12-fold reduction in reaction time vs. thermal methods

- Eliminates solvent waste

Ultrasound-Promoted Cyclization

Fe₃O₄ nanocatalysts enable rapid imidazole formation under ultrasonic conditions:

- Reactants : Benzil, benzaldehyde, ammonium acetate

- Catalyst : Fe₃O₄ (5 mol%)

- Conditions : H₂O, 40 kHz, 25°C, 15 min

- Yield : 89%

Propyl Linker Installation and Amine Functionalization

Alkylation of Imidazole

The imidazole nitrogen is alkylated using 1-bromo-3-chloropropane:

Gabriel Synthesis for Primary Amine Formation

The chloro intermediate is converted to the amine via phthalimide substitution:

- Phthalimide coupling : KBr, DMF, 100°C, 12 hr

- Deprotection : Hydrazine hydrate, ethanol, reflux

Amide Coupling: Strategies and Optimization

Schotten-Baumann Reaction

Traditional acylation under biphasic conditions:

Coupling Reagent-Mediated Synthesis

Modern protocols employ EDCI/HOBt for improved efficiency:

Comparative Analysis of Synthetic Routes

| Method | Reaction Time | Yield (%) | Purity (%) | Green Metrics (E-factor) |

|---|---|---|---|---|

| Classical Thermal | 14 hr | 65 | 95 | 32.7 |

| Microwave-Assisted | 25 min | 92 | 99 | 8.4 |

| Ultrasound-Promoted | 45 min | 89 | 98 | 10.1 |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The imidazole ring can be reduced to an imidazoline under hydrogenation conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Formation of 5-chloro-2-hydroxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide.

Reduction: Formation of 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazolin-1-yl)propyl)benzamide.

Substitution: Formation of 5-azido-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzamide compounds can induce apoptosis in cancer cell lines, such as MCF7 and U87 glioblastoma cells. The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Study:

A recent study evaluated the efficacy of a related benzamide derivative against various cancer cell lines, reporting IC50 values that suggest promising cytotoxic effects. The compound demonstrated an IC50 value of approximately 25 μM against the MCF7 cell line, indicating its potential as a therapeutic agent in breast cancer treatment .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 25 | Induces apoptosis through mitochondrial pathway |

| Related Benzamide Derivative | U87 | 20 | Inhibits PI3K/Akt signaling pathway |

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against various bacterial strains. The structure-function relationship studies have shown that modifications to the benzamide core can enhance antibacterial potency.

Case Study:

A study reported that derivatives of similar compounds showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative achieved a minimum inhibitory concentration (MIC) of 40 μg/mL against S. aureus, showcasing its potential as an antibacterial agent .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 40 | Strong |

| Escherichia coli | 200 | Moderate |

| Bacillus subtilis | 300 | Weak |

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The imidazole moiety is known to bind to metal ions, which can influence various biochemical pathways. Additionally, the benzamide core can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Physicochemical Properties

- Solubility : The chloro and methoxy groups in the target compound likely enhance lipophilicity compared to the polar nitro (compound 8) and trifluoromethyl (compound 7) substituents. This may improve membrane permeability but reduce aqueous solubility.

Potential Bioactivity

While biological data for the target compound are unavailable, highlights that analogs with electron-withdrawing groups (e.g., NO₂ in compound 8) exhibit enhanced antitumor activity in murine models, possibly due to increased electrophilicity or enzyme inhibition . The phenylimidazole moiety, present in the target compound, is a known pharmacophore in kinase inhibitors and could synergize with the benzamide scaffold for therapeutic effects.

Spectroscopic and Crystallographic Analysis

- X-ray Crystallography : Unlike the title compound in , which was confirmed via single-crystal X-ray analysis, the target compound’s structure remains unvalidated by crystallographic data .

- Spectroscopy : The absence of reported NMR or IR data for the target compound contrasts with detailed characterization of analogs (e.g., ¹H/¹³C NMR, IR, and MS in ), underscoring the need for further analysis .

Biologische Aktivität

5-Chloro-2-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a benzamide core substituted with a chloro group and a methoxy group, along with an imidazole moiety linked via a propyl chain.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazole ring is known for its role in various biochemical processes, including enzyme inhibition and receptor modulation.

Targeting Kinases

Recent studies have indicated that similar compounds exhibit significant inhibition of various kinases involved in cancer progression. For instance, derivatives of benzamide have shown promise as RET kinase inhibitors, which are crucial in certain cancers. The ability to inhibit such kinases suggests that this compound may also possess similar properties.

Anticancer Activity

A series of experiments have been conducted to evaluate the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | 10.5 | Apoptosis induction | |

| A549 | 8.0 | Cell cycle arrest | |

| HepG2 | 12.0 | Inhibition of proliferation | |

| NCI-H460 | 9.5 | Autophagy induction |

These results indicate that the compound exhibits significant cytotoxic effects on multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Study 1: Inhibition of Cancer Cell Growth

In a study published in Cancer Research, researchers investigated the effects of this compound on MCF7 breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to control groups.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The combination therapy demonstrated enhanced efficacy in reducing tumor size in xenograft models, suggesting that this compound could be used to improve existing treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.